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Compound of Interest

Compound Name: Diethyl phenylphosphonite

Cat. No.: B154481 Get Quote

A Spectroscopic Comparison of Diethyl Phenylphosphonite and Its Derivatives for

Researchers, Scientists, and Drug Development Professionals.

This guide provides a detailed spectroscopic comparison of Diethyl phenylphosphonite and

its key derivatives: Diethyl phenylphosphonate, Diethyl benzylphosphonate, and Diethyl

methylphosphonate. The information herein is intended to assist researchers, scientists, and

drug development professionals in the identification, characterization, and application of these

organophosphorus compounds.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for Diethyl phenylphosphonite
and its derivatives.

Table 1: ³¹P NMR Spectroscopic Data

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b154481?utm_src=pdf-interest
https://www.benchchem.com/product/b154481?utm_src=pdf-body
https://www.benchchem.com/product/b154481?utm_src=pdf-body
https://www.benchchem.com/product/b154481?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b154481?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Structure
³¹P Chemical Shift
(δ, ppm)

Solvent

Diethyl

phenylphosphonite
P(C₆H₅)(OC₂H₅)₂ ~159 Not specified

Diethyl

phenylphosphonate
O=P(C₆H₅)(OC₂H₅)₂ ~19 Not specified

Diethyl

benzylphosphonate

O=P(CH₂C₆H₅)

(OC₂H₅)₂
~24.5-26.5[1][2] CDCl₃, DMSO-d₆

Diethyl

methylphosphonate
O=P(CH₃)(OC₂H₅)₂ ~32.9[2] CDCl₃

Table 2: ¹H NMR Spectroscopic Data

Compound
¹H Chemical Shifts (δ,
ppm)

Solvent

Diethyl phenylphosphonite
Phenyl H: ~7.2-7.5 (m); OCH₂:

~3.8-4.1 (m); CH₃: ~1.2-1.4 (t)
Not specified

Diethyl phenylphosphonate
Phenyl H: ~7.4-7.8 (m); OCH₂:

~4.0-4.2 (quintet); CH₃: ~1.3 (t)
Not specified

Diethyl benzylphosphonate

Phenyl H: ~7.1-7.4 (m); P-CH₂:

~3.2 (d, JHP≈22 Hz); OCH₂:

~3.9 (dq); CH₃: ~1.2 (t)[1]

DMSO-d₆

Diethyl methylphosphonate

OCH₂: ~4.0-4.1 (m); P-CH₃:

~1.4 (d, JHP≈18 Hz); O-CH₂-

CH₃: ~1.3 (t)

Not specified

Table 3: ¹³C NMR Spectroscopic Data
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Compound
¹³C Chemical Shifts (δ,
ppm)

Solvent

Diethyl phenylphosphonite
Phenyl C: ~128-140; OCH₂:

~62; CH₃: ~16
Not specified

Diethyl phenylphosphonate
Phenyl C: ~128-132; OCH₂:

~62; CH₃: ~16
Not specified

Diethyl benzylphosphonate

Phenyl C: ~126-132; P-CH₂:

~32 (d, JCP≈135 Hz); OCH₂:

~61 (d, JCP≈7 Hz); CH₃: ~16

(d, JCP≈6 Hz)[1]

DMSO-d₆

Diethyl methylphosphonate
OCH₂: ~61; O-CH₂-CH₃: ~16;

P-CH₃: ~14 (d, JCP≈142 Hz)
Not specified

Table 4: IR Spectroscopic Data (Key Peaks)

Compound ν(P=O) (cm⁻¹)
ν(P-O-C)
(cm⁻¹)

ν(C-H
aromatic)
(cm⁻¹)

ν(C-H
aliphatic)
(cm⁻¹)

Diethyl

phenylphosphoni

te

N/A ~1020-1030 ~3050 ~2850-2980

Diethyl

phenylphosphon

ate

~1240-1260 ~1020-1050 ~3060 ~2900-2980

Diethyl

benzylphosphon

ate

~1230-1250 ~1020-1050 ~3030 ~2900-2980

Diethyl

methylphosphon

ate

~1240-1260 ~1030-1060 N/A ~2900-2980
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Table 5: Mass Spectrometry Data

Compound Molecular Formula
Molecular Weight (
g/mol )

Key Fragments
(m/z)

Diethyl

phenylphosphonite
C₁₀H₁₅O₂P 198.20

198 (M+), 170, 141,

125, 97, 77

Diethyl

phenylphosphonate
C₁₀H₁₅O₃P 214.20

214 (M+), 186, 158,

141, 115, 77

Diethyl

benzylphosphonate
C₁₁H₁₇O₃P 228.22

228 (M+), 200, 172,

155, 125, 91

Diethyl

methylphosphonate
C₅H₁₃O₃P 152.13

152 (M+), 125, 109,

97, 81

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Samples are typically prepared by dissolving 5-10 mg of the compound

in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Instrumentation: Spectra are acquired on a 300, 400, or 500 MHz NMR spectrometer.

¹H NMR: Standard acquisition parameters include a spectral width of 10-15 ppm, a sufficient

number of scans (typically 16-64) to achieve a good signal-to-noise ratio, and a relaxation

delay of 1-2 seconds.

¹³C NMR: Proton-decoupled spectra are typically acquired with a spectral width of 200-220

ppm. A larger number of scans (1024 or more) and a longer relaxation delay (2-5 seconds)

are often necessary due to the lower natural abundance and smaller gyromagnetic ratio of

the ¹³C nucleus.

³¹P NMR: Proton-decoupled spectra are acquired with a spectral width of ~200 ppm centered

around the expected chemical shift region. Chemical shifts are referenced to an external
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standard of 85% H₃PO₄.[2]

Infrared (IR) Spectroscopy
Sample Preparation: For liquid samples, a neat spectrum is obtained by placing a drop of the

compound between two NaCl or KBr plates to form a thin film.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to acquire the

spectra.

Data Acquisition: Spectra are typically recorded in the mid-IR range (4000-400 cm⁻¹) with a

resolution of 4 cm⁻¹. A background spectrum of the clean salt plates is recorded and

automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an

electron ionization (EI) source is commonly used.

GC Conditions: A capillary column (e.g., HP-5MS) is used. The oven temperature is

programmed with an initial hold, followed by a ramp to a final temperature to ensure

separation of the analyte from any impurities. The injector temperature is typically set to 250-

280°C.

MS Conditions: The ion source temperature is maintained around 200-230°C, and the

transfer line at ~280°C. Mass spectra are acquired in the m/z range of 50-500.

Reaction Pathway Visualization
The Michaelis-Arbuzov reaction is a fundamental transformation for trivalent phosphorus

compounds like Diethyl phenylphosphonite. It involves the reaction with an alkyl halide to

form a pentavalent phosphonate.[3][4][5]
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Diethyl phenylphosphonite
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 [C₆H₅P(OC₂H₅)₂R]⁺X⁻

SN2 Attack

Alkyl Halide
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Dialkyl phenylphosphonate
 O=P(C₆H₅)(OC₂H₅)R

Dealkylation

Alkyl Halide
 C₂H₅-X
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Caption: Michaelis-Arbuzov reaction of Diethyl phenylphosphonite.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426
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